molecular formula C5H11ClN4 B11921722 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride

Cat. No.: B11921722
M. Wt: 162.62 g/mol
InChI Key: XQDAKBGMKKJJOW-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride is a chemical compound that features an imidazole ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of imidazole derivatives with ethylenediamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole compounds depending on the reagents used.

Scientific Research Applications

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares a similar aminoethyl group but differs in the ring structure.

    Serotonin: Contains an indole ring and is a well-known neurotransmitter.

    Tyramine: Another biogenic amine with a similar structure but different functional groups.

Uniqueness

5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride is unique due to its specific imidazole ring structure combined with the aminoethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

5-(2-aminoethyl)-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2,6H2,(H3,7,8,9);1H

InChI Key

XQDAKBGMKKJJOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)CCN.Cl

Origin of Product

United States

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